1-Phenyl-4-hexyn-3-one
CAS No.: 122124-41-8
Cat. No.: VC20809883
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122124-41-8 |
|---|---|
| Molecular Formula | C12H12O |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 1-phenylhex-4-yn-3-one |
| Standard InChI | InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3 |
| Standard InChI Key | XRHXLHINNLXPNU-UHFFFAOYSA-N |
| SMILES | CC#CC(=O)CCC1=CC=CC=C1 |
| Canonical SMILES | CC#CC(=O)CCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
1-Phenyl-4-hexyn-3-one features a unique structural arrangement comprising a phenyl group connected to a carbon chain containing both a ketone function and an alkyne bond. Its molecular formula is C₁₂H₁₂O with a molecular weight of 172.22 g/mol.
Physical and Chemical Identifiers
The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 1-phenylhex-4-yn-3-one |
| CAS Registry Number | 122124-41-8 |
| Molecular Formula | C₁₂H₁₂O |
| Molecular Weight | 172.22 g/mol |
| InChI | InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3 |
| InChI Key | XRHXLHINNLXPNU-UHFFFAOYSA-N |
| Canonical SMILES | CC#CC(=O)CCC1=CC=CC=C1 |
The structure consists of a phenyl group attached to a propyl chain, which connects to a ketone functional group at position 3. The ketone is further attached to an alkyne unit terminating with a methyl group.
Synthesis Methods
Several synthetic routes have been developed for producing 1-Phenyl-4-hexyn-3-one, each with specific advantages depending on the laboratory conditions and scale requirements.
Laboratory Synthesis
The most common laboratory method involves the oxidation of 1-phenyl-4-hexyn-3-ol using appropriate oxidizing agents. A widely reported approach utilizes pyridinium chlorochromate in dichloromethane, yielding approximately 74% of the desired product under room temperature conditions.
Synthetic Pathways
Alternative synthesis routes involve:
| Synthesis Method | Yield | Reaction Conditions |
|---|---|---|
| Oxidation with pyridinium chlorochromate | 74% | Dichloromethane, room temperature |
| Hydration with PtCl₄ | Variable | 108°C, CO pressure |
The hydration of alkynes using platinum(IV) chloride (PtCl₄) in the presence of carbon monoxide provides an alternative pathway, though yields can vary depending on specific reaction parameters.
Chemical Reactions
1-Phenyl-4-hexyn-3-one demonstrates rich chemical reactivity due to its multiple functional groups.
Types of Reactions
The compound participates in several key reaction types:
Oxidation Reactions
When treated with strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), the compound undergoes oxidation to form various carboxylic acid derivatives.
Reduction Reactions
Reducing agents including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) convert the ketone group to an alcohol, yielding 1-phenyl-4-hexyn-3-ol.
Nucleophilic Additions
The carbonyl group serves as an electrophilic center, readily undergoing nucleophilic attack by amines or hydrazines to form imines or hydrazones, respectively.
Reagents and Conditions
The following table summarizes common reagents and their associated reaction conditions:
| Reaction Type | Common Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous solution or acetic acid | Carboxylic acids |
| Reduction | NaBH₄, LiAlH₄ | Methanol or ether | 1-Phenyl-4-hexyn-3-ol |
| Nucleophilic Addition | Amines, hydrazines | Acid catalyst | Imines, hydrazones |
Scientific Research Applications
1-Phenyl-4-hexyn-3-one has demonstrated utility across multiple scientific disciplines, with particular significance in medicinal chemistry and organic synthesis.
Medicinal Chemistry
The compound has shown promising results in cancer research, with studies indicating potential anticancer properties. Its mechanism appears to involve inducing apoptosis in cancer cells through activation of the p53 pathway, a crucial regulator of cell cycle and tumor suppression.
Cancer Cell Studies
In vitro research has demonstrated cytotoxic effects against several cancer cell lines:
| Cancer Cell Line | IC₅₀ Value (μM) | Primary Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via ROS accumulation |
| HeLa (Cervical Cancer) | 20 | p53 activation leading to cell cycle arrest |
| A549 (Lung Cancer) | 18 | Modulation of mitochondrial membrane potential |
These findings suggest selective cytotoxicity against cancer cells while potentially showing lower toxicity toward normal cells.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis pathways. Its functional groups provide versatile reaction sites for creating more complex molecular structures needed in pharmaceutical development and materials science.
Material Science
In materials research, 1-Phenyl-4-hexyn-3-one has applications in polymer chemistry where it serves as a building block for specialized materials. Derivatives of this compound contribute to the development of polymers with enhanced properties such as improved thermal stability and mechanical strength.
Biochemical Research
The compound has proven useful in proteomics investigations, particularly as a biochemical probe for studying protein structures and functions. This application enables researchers to examine complex biological systems and protein interactions at the molecular level.
Biological Activity
The biological properties of 1-Phenyl-4-hexyn-3-one have attracted significant scientific interest, particularly for potential therapeutic applications.
Cellular Effects
Research indicates that the compound influences cellular processes by interacting with specific enzymes and proteins. These interactions affect cell signaling pathways and gene expression profiles, particularly those involved in oxidative stress responses and cellular energy metabolism.
Apoptosis Induction
One of the most significant biological activities of 1-Phenyl-4-hexyn-3-one is its ability to induce programmed cell death (apoptosis) in cancer cells. The compound appears to increase reactive oxygen species (ROS) levels, potentially leading to mitochondrial dysfunction that triggers apoptotic cascades.
In Vivo Studies
Animal model investigations have provided further evidence supporting potential therapeutic applications. In mouse models of breast cancer, tumor growth inhibition has been observed following treatment with this compound, suggesting possible anticancer efficacy.
Comparison with Similar Compounds
Understanding the relationship between 1-Phenyl-4-hexyn-3-one and structurally related compounds provides valuable context for its unique properties and applications.
Structural Analogs
Several compounds share structural similarities with 1-Phenyl-4-hexyn-3-one:
| Compound | Key Structural Difference | Comparative Properties |
|---|---|---|
| 1-Phenyl-4-pentyn-3-one | Shorter carbon chain | Similar reactivity with faster reaction kinetics |
| 1-Phenyl-4-butyn-3-one | Even shorter carbon chain | Enhanced electrophilicity at carbonyl carbon |
| 1-Phenyl-4-heptyn-3-one | Longer carbon chain | Increased lipophilicity, different solubility profile |
| 1-Phenyl-1-hexyn-3-one | Triple bond at position 1 instead of 4 | Different electronic distribution and reactivity pattern |
Each of these structural variations influences the physical, chemical, and biological properties of the compounds.
Current Research Directions
Scientific interest in 1-Phenyl-4-hexyn-3-one continues to expand across multiple disciplines, with several promising research directions emerging in recent years.
Medicinal Chemistry Research
Current medicinal chemistry investigations are exploring the potential of this compound and its derivatives as lead structures for developing novel anticancer agents. The focus is on optimizing the compound's selective cytotoxicity while minimizing potential side effects.
Synthetic Applications
In synthetic organic chemistry, researchers are developing new methodologies utilizing 1-Phenyl-4-hexyn-3-one as a building block for complex molecules. These efforts aim to expand the compound's utility in creating functionally diverse chemical libraries.
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